(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[(2-methylphenyl)thio]acetyl}piperidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of complex piperidine derivatives often involves multi-step chemical reactions, including the formation of the piperidine ring followed by functionalization at various positions on the ring. For instance, compounds related to the target molecule have been synthesized through one-pot, three-component reactions involving aldehydes, malonate, and piperidine as starting materials, as illustrated by Khan et al. (2013) in the synthesis of a related piperidine compound stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the interactions that stabilize the structure. The study by Khan et al. (2013) provides insights into the crystal and molecular structure of a related compound, revealing the importance of hydrogen bonds and C-H…π interactions in the stabilization of the molecular structure (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperidine ring. These reactions can include alkylation, acylation, and nucleophilic substitution, among others, which can significantly alter the chemical properties of the compound. The synthesis and evaluation of related compounds, as reported by Brown-Proctor et al. (1999), involve the alkylation of a precursor with a specific reagent, demonstrating the chemical reactivity of such molecules (Brown-Proctor et al., 1999).
properties
IUPAC Name |
1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-2-(2-methylphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-14-7-5-6-8-15(14)23-11-16(20)19-10-9-18(21,13-22-4)17(2,3)12-19/h5-8,21H,9-13H2,1-4H3/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADFZUXHYBFLF-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)N2CCC(C(C2)(C)C)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1SCC(=O)N2CC[C@](C(C2)(C)C)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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